

Application Notes and Protocols for In Vitro Efficacy Testing of Fenpropimorph

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Compound of Interest

Compound Name: *Fenpropimorph*

Cat. No.: *B1672530*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of **Fenpropimorph**'s antifungal efficacy. The methodologies outlined are essential for determining the compound's potency and understanding its mechanism of action against various fungal species.

Introduction

Fenpropimorph is a morpholine fungicide widely used in agriculture. Its primary mode of action is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.^[1] Specifically, **Fenpropimorph** targets two key enzymes in the sterol pathway: Δ^{14} -reductase and, at lower concentrations, Δ^8 - Δ^7 -sterol isomerase.^[1] This disruption of ergosterol production leads to impaired membrane function and ultimately inhibits fungal growth. These protocols are designed to provide a standardized framework for assessing the in vitro antifungal activity of **Fenpropimorph**.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC₅₀) values for **Fenpropimorph** against various organisms. These values are crucial for comparing its efficacy across different fungal species and for guiding dose-selection in further studies.

Organism	Assay Type	Concentration (µg/mL)	Notes
Saccharomyces cerevisiae	Growth Inhibition	-	Fenpropimorph inhibits Δ^8 - Δ^7 -sterol isomerase at low concentrations and Δ^{14} -sterol reductase at higher concentrations. [1]
Aspergillus spp.	Broth Microdilution	MIC90: >8	In a study of various Fusarium species, many showed high MICs to azoles, a different class of ergosterol biosynthesis inhibitors. Fenpropimorph's efficacy would need specific testing.
Fusarium spp.	Broth Microdilution	MIC90: ≥ 8	Fusarium species often exhibit high resistance to ergosterol biosynthesis inhibitors. [2]
Penicillium spp.	Dilution Method	-	Susceptibility is species and medium dependent.

3T3 Fibroblasts	[¹⁴ C]acetate incorporation	IC50: 0.15	This value reflects the inhibition of cholesterol biosynthesis in mammalian cells, not antifungal activity.[3]
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Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.[4][5][6][7][8]

Objective: To determine the lowest concentration of **Fenpropimorph** that inhibits the visible growth of a specific fungus.

Materials:

- **Fenpropimorph** stock solution (in a suitable solvent, e.g., DMSO)
- Fungal isolate (e.g., *Aspergillus niger*)
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator (35°C)
- Sterile water or saline
- Potato Dextrose Agar (PDA) plates

Procedure:

- Inoculum Preparation:
 - Grow the fungal isolate on a PDA plate for 7 days to allow for sufficient sporulation.
 - Harvest conidia by flooding the plate with sterile saline and gently scraping the surface with a sterile loop.
 - Transfer the conidial suspension to a sterile tube.
 - Adjust the conidial suspension to a concentration of 0.4×10^4 to 5×10^4 CFU/mL using a spectrophotometer to measure turbidity and confirm with plating and colony counting.
- Drug Dilution:
 - Prepare a serial two-fold dilution of the **Fenpropimorph** stock solution in RPMI-1640 medium directly in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
 - Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control.
- Inoculation:
 - Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, including the positive control well.
 - The final volume in each well should be 200 µL.
- Incubation:
 - Incubate the microtiter plate at 35°C for 48-72 hours.
- MIC Determination:
 - Visually inspect the wells for fungal growth.
 - The MIC is the lowest concentration of **Fenpropimorph** at which there is a complete inhibition of visible growth compared to the positive control.

Spore Germination Inhibition Assay

Objective: To assess the effect of **Fenpropimorph** on the germination of fungal spores.

Materials:

- **Fenpropimorph** stock solution
- Fungal spores (e.g., *Aspergillus niger*)
- Potato Dextrose Broth (PDB) or a minimal essential medium
- Sterile cavity slides or 96-well plates
- Microscope
- Incubator (25-28°C)
- Sterile water

Procedure:

- Spore Suspension Preparation:
 - Prepare a spore suspension as described in the MIC assay protocol.
 - Adjust the concentration to approximately 1×10^5 spores/mL in sterile water.
- Preparation of Test Solutions:
 - Prepare different concentrations of **Fenpropimorph** in the chosen broth medium.
 - Include a fungicide-free control.
- Incubation:
 - In a 96-well plate or on cavity slides, mix equal volumes of the spore suspension and the **Fenpropimorph** test solutions.

- Incubate at 25-28°C for 12-24 hours in a humidified chamber.
- Evaluation of Germination:
 - Using a microscope, examine at least 100 spores per replicate for germination.
 - A spore is considered germinated if the germ tube length is equal to or greater than the spore diameter.
 - Calculate the percentage of germination inhibition using the following formula: % Inhibition = $[(C - T) / C] \times 100$ Where C is the percentage of germination in the control, and T is the percentage of germination in the treatment.

Ergosterol Biosynthesis Inhibition Assay

This protocol is based on the principle of extracting and quantifying ergosterol from fungal cells after treatment with an inhibitor, using Gas Chromatography-Mass Spectrometry (GC-MS).[\[9\]](#)
[\[10\]](#)

Objective: To quantify the reduction in ergosterol content in fungal cells treated with **Fenpropimorph**.

Materials:

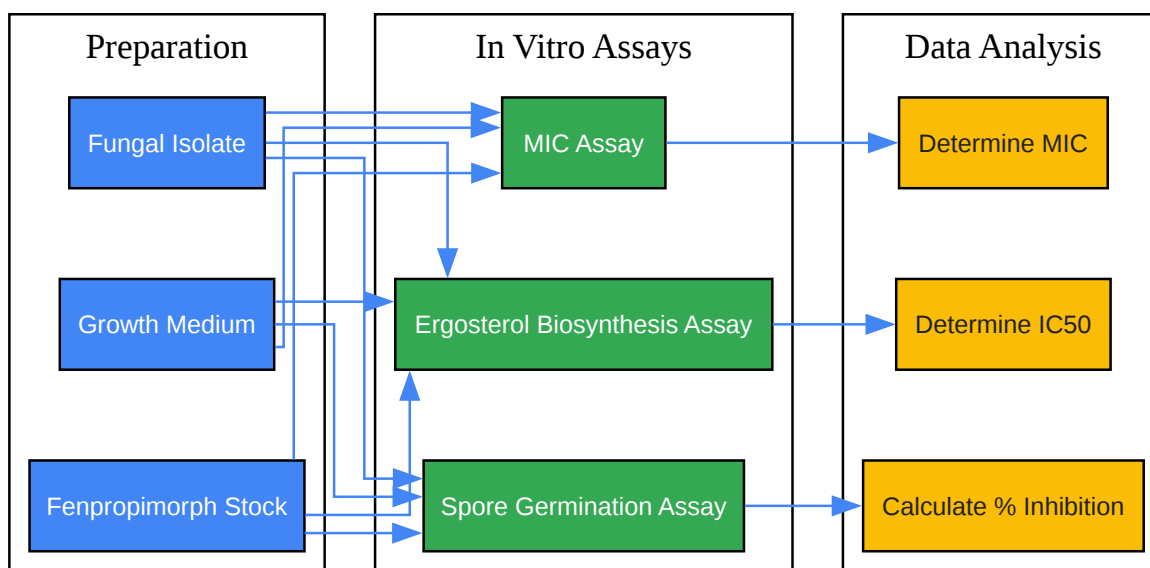
- **Fenpropimorph**
- Fungal culture (e.g., *Saccharomyces cerevisiae* or a filamentous fungus)
- Sabouraud Dextrose Broth (SDB) or other suitable growth medium
- Alcoholic potassium hydroxide solution (25% KOH in ethanol)
- n-Heptane or n-Hexane
- Sterile water
- GC-MS system
- Ergosterol standard

Procedure:

- Fungal Culture and Treatment:
 - Grow the fungus in SDB to the mid-logarithmic phase.
 - Inoculate fresh SDB with the fungal culture and add various concentrations of **Fenpropimorph** (and a no-drug control).
 - Incubate for a defined period (e.g., 16-24 hours).
- Cell Harvesting and Saponification:
 - Harvest the fungal cells by centrifugation.
 - Wash the cells with sterile water.
 - Add alcoholic KOH solution to the cell pellet.
 - Incubate at 85°C for 1 hour to saponify the cellular lipids.
- Ergosterol Extraction:
 - After cooling, add a mixture of sterile water and n-heptane (or n-hexane) to the saponified sample.
 - Vortex vigorously to extract the non-saponifiable lipids, including ergosterol, into the organic phase.
 - Separate the phases by centrifugation and carefully collect the upper organic layer.
- GC-MS Analysis:
 - Evaporate the organic solvent and redissolve the lipid extract in a suitable solvent for GC-MS analysis.
 - Analyze the sample using a GC-MS system equipped with an appropriate column.

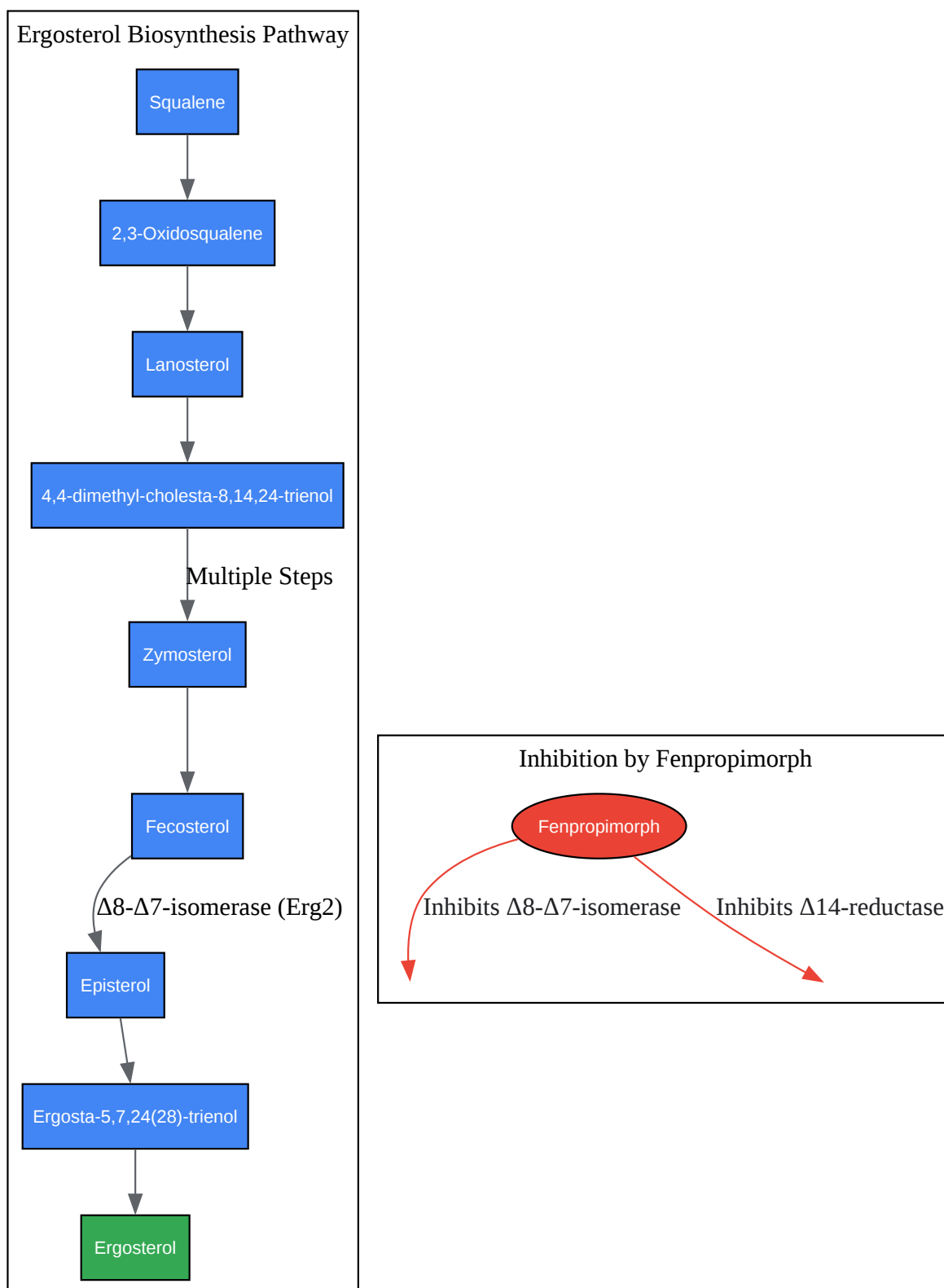
- Identify and quantify the ergosterol peak by comparing its retention time and mass spectrum with that of an ergosterol standard.
- Data Analysis:
 - Calculate the percentage of ergosterol inhibition for each **Fenpropimorph** concentration relative to the untreated control.
 - The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the **Fenpropimorph** concentration and fitting the data to a dose-response curve.

Visualizations



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Caption: Experimental workflow for in vitro testing of **Fenpropimorph**.



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Caption: **Fenpropimorph**'s inhibition of the ergosterol biosynthesis pathway.

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